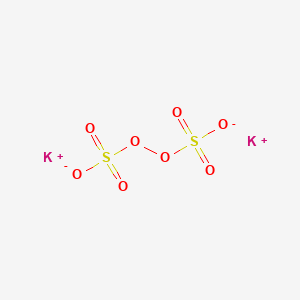
Potassium persulfate
Overview
Description
Potassium persulfate, also known as potassium peroxydisulfate, is an inorganic compound with the chemical formula K₂S₂O₈. It appears as a white crystalline powder and is known for its strong oxidizing properties. This compound is sparingly soluble in cold water but dissolves more readily in warm water. This compound is widely used in various industrial and laboratory applications due to its ability to generate free radicals, making it a powerful initiator for polymerization reactions .
Mechanism of Action
Target of Action
Potassium persulfate (K2S2O8) is an inorganic compound that primarily targets various organic compounds, including alkenes . It is commonly used to initiate polymerizations, leading to the formation of commercially important polymers such as styrene-butadiene rubber and polytetrafluoroethylene .
Mode of Action
This compound acts as a powerful oxidant . In solution, the dianion of this compound dissociates to give radicals . This radical generation is a key step in the initiation of polymerization of various alkenes . In organic chemistry, it is used as an oxidizing agent, for instance in the Elbs persulfate oxidation of phenols and the Boyland–Sims oxidation of anilines .
Biochemical Pathways
This compound is involved in oxidative transformations, facilitating the formation of carbon-carbon and carbon-heteroatom bonds . It has emerged as a cost-effective inorganic oxidant for a wide range of oxidative reactions . The sulfate radical anion generated during the activation of persulfate plays a crucial role in these transformations .
Pharmacokinetics
It is a water-soluble salt that releases oxygen and exhibits a strongly exothermic reaction . It is stable at room temperature but decomposes at high temperatures .
Result of Action
The action of this compound results in the degradation of various organic substances, such as lignin . This degradation can accelerate the release and decomposition of other components . In the field of composting, the addition of this compound promotes the degradation of materials, accelerates the temperature rise of compost, and promotes the formation of humic substances .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH . It is more soluble in warm water than in cold water . It is stable at room temperature but decomposes at high temperatures . Its decomposition speed is influenced by temperature and pH, with higher temperatures reducing the influence of pH on decomposition speed . The presence of emulsifiers and thiols can accelerate decomposition .
Biochemical Analysis
. . .
Biochemical Properties
Potassium persulfate plays a significant role in biochemical reactions, particularly in the oxidation of ABTS to a stable ABTS radical for antioxidant studies . The ABTS radical is generated directly with no intermediary radical .
Molecular Mechanism
The molecular mechanism of action of this compound is based on its strong oxidizing properties. It can initiate the formation of radicals, which can then interact with various biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is used to generate stable radicals for antioxidant studies . The stability of these radicals allows for the assessment of antioxidant activity over time .
Metabolic Pathways
This compound is not typically involved in metabolic pathways as it is an inorganic compound. It plays a crucial role in biochemical assays, particularly those involving oxidation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium persulfate can be synthesized through several methods:
Electrolysis of Potassium Bisulfate: This method involves the electrolysis of a cold solution of potassium bisulfate in sulfuric acid at a high current density.
Double Decomposition Reaction: this compound can also be prepared by adding potassium bisulfate to a solution of ammonium peroxydisulfate.
Industrial Production Methods: Industrial production of this compound typically involves the electrolysis method due to its efficiency and scalability. The process ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Potassium persulfate undergoes various types of chemical reactions, primarily due to its strong oxidizing nature:
Oxidation Reactions: It is commonly used as an oxidizing agent in organic chemistry.
Polymerization Initiation: this compound is used to initiate the polymerization of alkenes, leading to the formation of polymers such as styrene-butadiene rubber and polytetrafluoroethylene.
Radical Formation: In solution, this compound dissociates to form sulfate radicals, which are highly reactive and can participate in various radical-mediated reactions.
Scientific Research Applications
Potassium persulfate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Potassium persulfate is often compared with other persulfates such as sodium persulfate and ammonium persulfate:
Sodium Persulfate: Similar to this compound, sodium persulfate is a strong oxidizing agent and is used in similar applications.
Ammonium Persulfate: This compound is also a powerful oxidant and is used in polymerization and etching processes.
This compound is unique due to its specific solubility properties and its effectiveness as an initiator in polymerization reactions. Its stability and strong oxidizing nature make it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
dipotassium;sulfonatooxy sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.H2O8S2/c;;1-9(2,3)7-8-10(4,5)6/h;;(H,1,2,3)(H,4,5,6)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHAGKDGDHPEEY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)OOS(=O)(=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K2O8S2, K2S2O8 | |
| Record name | POTASSIUM PERSULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1375 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | POTASSIUM PERSULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1133 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | potassium persulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Potassium_persulfate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4029690 | |
| Record name | Potassium persulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4029690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Potassium persulfate appears as a white crystalline solid. Specific gravity 2.477. Decomposes below 100 °C., Dry Powder; Pellets or Large Crystals, Colorless to white, odorless solid; [Merck Index] Decomposes below 100 deg C; [CAMEO] Hygroscopic; [CHEMINFO] Colorless or white solid; Soluble in water; [MSDSonline], WHITE CRYSTALS., White crystalline solid. | |
| Record name | POTASSIUM PERSULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1375 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Peroxydisulfuric acid ([(HO)S(O)2]2O2), potassium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium persulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6814 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | POTASSIUM PERSULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1133 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | POTASSIUM PERSULFATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1016 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
1.75 G IN 100 CC OF WATER @ 0 °C, 5.2 G IN 100 CC OF HOT WATER @ 20 °C, INSOL IN ALCOHOL, Solubility in water, g/100ml at 20 °C: 5.2 | |
| Record name | POTASSIUM PERSULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2638 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | POTASSIUM PERSULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1133 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
2.477, 2.5 g/cm³ | |
| Record name | POTASSIUM PERSULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2638 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | POTASSIUM PERSULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1133 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
2.48 | |
| Record name | POTASSIUM PERSULFATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1016 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Color/Form |
COLORLESS, TRICLINIC CRYSTALS, WHITE CRYSTALS | |
CAS No. |
7727-21-1 | |
| Record name | POTASSIUM PERSULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1375 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Potassium persulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007727211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peroxydisulfuric acid ([(HO)S(O)2]2O2), potassium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium persulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4029690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipotassium peroxodisulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.893 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM PERSULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B86K0MCZC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | POTASSIUM PERSULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2638 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | POTASSIUM PERSULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1133 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | POTASSIUM PERSULFATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1016 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details























Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of potassium persulfate is K2S2O8, and its molecular weight is 270.32 g/mol.
A: this compound acts as a strong oxidizing agent. It decomposes under heat or in the presence of catalysts like transition metal ions (e.g., Ag+, Fe2+, Cu2+) to generate sulfate free radicals (SO4•−). These radicals are highly reactive and can attack organic molecules, leading to their degradation through various oxidation pathways. [, ]
A: this compound effectively degrades organic pollutants in wastewater, leading to a reduction in chemical oxygen demand (COD) and biological oxygen demand (BOD). It can also break down complex organic molecules into simpler, less harmful compounds. [, , ]
A: Yes, studies have shown that this compound can be used in combination with other processes like chemical precipitation and coagulation-flocculation to effectively remove heavy metals like lead from industrial wastewater. []
A: Factors like sand content and mass transfer resistance within the material significantly affect the release rate of this compound. Higher sand content and lower mass transfer resistance lead to faster release. []
A: Ag+ enhances the decomposition of this compound, generating more sulfate free radicals, which then oxidize Hg0 in the aqueous phase. The optimal pH for this reaction is neutral. []
A: Cu2+ acts as a complex anion activator in the this compound-sodium thiosulfate redox system. It enhances mercury removal by both indirect oxidation via free radicals and direct oxidation by this compound. []
A: Yes, this compound can be activated using methods like heat, ultraviolet light, and ultrasound. These methods initiate the decomposition of this compound, leading to the generation of reactive sulfate free radicals. [, , ]
A: this compound acts as an initiator in the emulsion grafting polymerization of monomers like styrene and methyl methacrylate onto natural rubber. It initiates the formation of free radicals, leading to the grafting process. []
A: Yes, this compound, often in combination with a reducing agent like thioglycolic acid or 2-mercaptoethanol, forms a redox system that effectively initiates the polymerization of acrylamide in aqueous solutions. [, ]
A: this compound acts as an initiator in the graft copolymerization of sodium carboxymethyl cellulose and acrylic acid, resulting in the formation of a superabsorbent polymer network. []
A: this compound is used to digest water samples under alkaline conditions, converting all nitrogen forms to nitrate. The nitrate concentration is then measured using techniques like UV spectrophotometry or ion chromatography. [, , ]
A: High blank absorbance values and interference from this compound and sodium hydroxide can affect the accuracy of the measurement. [, ]
A: Alternative methods include using different digestion techniques, such as high-temperature combustion, or employing alternative analytical techniques like chemiluminescence detection. []
A: While this compound effectively degrades pollutants, the byproducts of these reactions and the potential release of potassium ions into the environment should be considered. []
A: this compound is a strong oxidizer and should be handled with care. It should be stored away from combustible materials and reducing agents. Personal protective equipment, such as gloves and eye protection, should always be worn when handling this chemical. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide](/img/structure/B56971.png)
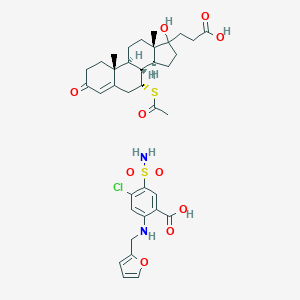
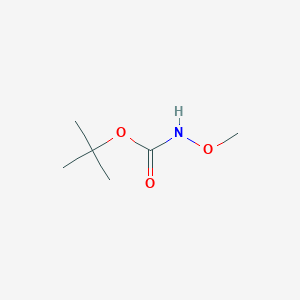

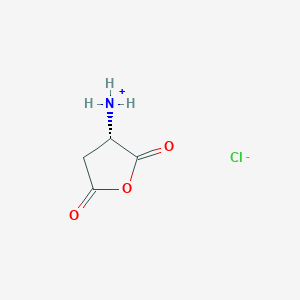



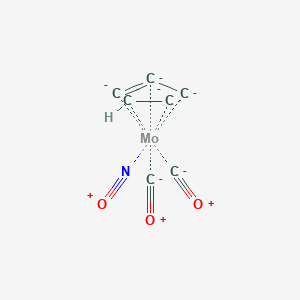


![[(E)-1,3-benzothiazol-2-yldiazenyl]cyanamide](/img/structure/B57002.png)
![4-[2-(4-Hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol](/img/structure/B57005.png)

